Biotin-4-aminophenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

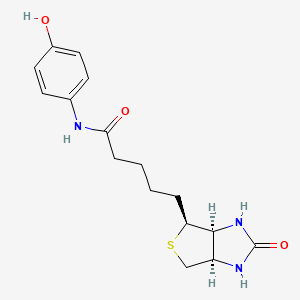

Structure

3D Structure

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-hydroxyphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c20-11-7-5-10(6-8-11)17-14(21)4-2-1-3-13-15-12(9-23-13)18-16(22)19-15/h5-8,12-13,15,20H,1-4,9H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEOZJVNXVKRLR-YDHLFZDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Biotin-4-aminophenol and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-4-aminophenol (B4AP), also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a pivotal molecule in the field of proteomics and cell biology.[1] As a biotin-phenol analog, its primary utility lies in its role as a substrate for engineered peroxidases, such as APEX2, in proximity labeling techniques.[2][3][4][5] This method allows for the identification of proteins and protein networks in specific subcellular compartments. In the presence of hydrogen peroxide, APEX2 catalyzes the oxidation of this compound into a short-lived, highly reactive biotin-phenoxyl radical. This radical covalently labels electron-rich amino acid residues, primarily tyrosine, on nearby proteins, effectively tagging them with biotin (B1667282) for subsequent enrichment and identification by mass spectrometry.[2][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and detailed experimental protocols for the application of this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Synonyms | Biotin-phenol, BP |

| CAS Number | 901770-40-9 |

| Molecular Formula | C₁₆H₂₁N₃O₃S |

| Molecular Weight | 335.42 g/mol [1][5] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water.[1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5] |

Table 2: Properties of Precursor Molecules

| Property | 4-Aminophenol | Biotin |

| Molecular Formula | C₆H₇NO | C₁₀H₁₆N₂O₃S |

| Molecular Weight | 109.13 g/mol | 244.31 g/mol |

| Melting Point | 187.5 °C[6] | 232-233 °C |

| Boiling Point | 284 °C[6] | Decomposes |

Spectroscopic Data:

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, some vendors provide access to this data upon request.[1][2] For reference, the characteristic spectral features of the precursor molecules are well-established.

-

4-Aminophenol:

-

Biotin:

Synthesis of this compound

A generalized workflow for this synthesis is depicted below:

Caption: Plausible synthetic route for this compound.

Experimental Protocols

The primary application of this compound is in APEX2-mediated proximity labeling. The following is a detailed protocol adapted from published methods for use in mammalian cell culture.

Materials:

-

Cells expressing the protein of interest fused to APEX2.

-

This compound (stock solution, e.g., 50 mM in DMSO).

-

Hydrogen peroxide (H₂O₂, 30% w/w, freshly diluted to e.g., 100 mM in PBS).

-

Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-coated magnetic beads.

-

Mass spectrometry-compatible buffers and reagents.

Protocol for APEX2-Mediated Proximity Labeling in Cultured Cells:

-

Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein under appropriate conditions. If the expression is inducible, add the inducer for the desired amount of time.

-

This compound Incubation:

-

Pre-warm the cell culture medium containing 500 µM this compound.

-

Replace the existing cell culture medium with the this compound-containing medium.

-

Incubate the cells for 30 minutes at 37°C.

-

-

Labeling Reaction:

-

Add hydrogen peroxide to the medium to a final concentration of 1 mM.

-

Gently swirl the plate to ensure even distribution.

-

Incubate for exactly 1 minute at room temperature.

-

-

Quenching:

-

Aspirate the labeling medium.

-

Immediately add ice-cold quenching solution to the cells.

-

Wash the cells three times with ice-cold quenching solution.

-

-

Cell Lysis:

-

Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 10 minutes at 4°C).

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the clarified lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer and then with high-stringency buffers to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).

-

Prepare the samples for mass spectrometry analysis according to standard protocols.

-

Caption: Experimental workflow for APEX2-mediated proximity labeling.

Signaling Pathways and Logical Relationships

This compound is not a signaling molecule itself but a tool to study signaling pathways and protein-protein interactions. The logical relationship of its function in proximity labeling is centered on the enzymatic activity of APEX2.

Caption: Mechanism of this compound in APEX2-mediated labeling.

Conclusion

This compound is an indispensable tool for the spatial mapping of proteomes in living cells. Its chemical properties are well-suited for its role as a substrate in APEX2-mediated proximity labeling, a technique that has revolutionized our understanding of subcellular organization and protein-protein interactions. While detailed synthetic and some physical data are not widely available, the established protocols for its application provide a robust framework for researchers to employ this powerful molecule in their studies. The continued use of this compound is expected to yield further insights into the complex molecular machinery of the cell.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound, 901770-40-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 7. hmdb.ca [hmdb.ca]

- 8. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]

- 9. 4-Aminophenol(123-30-8) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Biotin-4-aminophenol structure and molecular weight

An In-depth Technical Guide to Biotin-4-aminophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Biotin-Phenol (BP), is a critical reagent in modern proteomics and cell biology.[1][2][3][4] It is a derivative of biotin (B1667282), a vitamin, that has been chemically modified with a phenol (B47542) group. This modification allows it to be used in enzyme-catalyzed proximity labeling techniques to map protein-protein interactions and identify components of subcellular structures in their native cellular environment. In the presence of a peroxidase enzyme, such as APEX2 (engineered ascorbate (B8700270) peroxidase), and hydrogen peroxide (H₂O₂), this compound is converted into a highly reactive but short-lived phenoxyl radical.[1][5][6][7] This radical can then covalently bind to electron-rich amino acid residues, primarily tyrosine, on nearby proteins within a nanometer-scale radius. The attached biotin tag then serves as a handle for the subsequent enrichment and identification of these labeled proteins via mass spectrometry.

Core Properties and Structure

This compound is a white to off-white solid compound.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₁N₃O₃S | [2][3][5][6] |

| Molecular Weight | 335.42 g/mol | [1][2][3][6] |

| CAS Number | 901770-40-9 | [2][3][5] |

| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [3] |

| Canonical SMILES | O=C(CCCC[C@@H]1SC--INVALID-LINK--([H])[C@]1([H])NC2=O)NC3=CC=C(O)C=C3 | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO (≥108.4 mg/mL); Insoluble in Ethanol and Water | [3] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [1][6] |

Chemical Structure:

Mechanism of Action in Proximity Labeling

The utility of this compound is centered on its role in proximity labeling, a technique that identifies proteins in close proximity to a protein of interest (POI). The general workflow involves genetically fusing the POI with a peroxidase enzyme like APEX2.

-

Incubation: Cells expressing the APEX2-POI fusion protein are incubated with this compound, which is cell-permeable.[8]

-

Activation: A brief pulse of hydrogen peroxide (H₂O₂) is added to the cells.

-

Radical Formation: The APEX2 enzyme uses H₂O₂ to oxidize the phenol moiety of this compound, generating a short-lived (~1 ms) and highly reactive phenoxyl radical.

-

Covalent Labeling: Due to its short half-life, this radical diffuses only a small distance (labeling radius < 20 nm) and reacts with nearby proteins, forming a stable covalent bond with tyrosine residues.

-

Enrichment and Analysis: The labeling reaction is quenched, cells are lysed, and the biotin-labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry.

This process provides a "snapshot" of the protein composition of the microenvironment surrounding the protein of interest at a specific moment in time.

Experimental Protocol: APEX2-Mediated Proximity Labeling in Cultured Cells

This protocol is a representative example for using this compound to label the proteomic neighborhood of a target protein fused to APEX2 in a human cell line like HeLa.[2][9]

1. Cell Culture and Preparation:

-

Culture HeLa cells stably expressing the APEX2-fusion protein of interest in DMEM medium supplemented with 10% (v/v) fetal bovine serum.

-

For experiments sensitive to serum components, it is recommended to starve the cells in serum-free DMEM for 4 hours before probe incubation.[2][9]

2. Labeling Reaction:

-

Prepare a 500 μM working solution of this compound in the cell culture medium.

-

Incubate the cells with the this compound solution for 30 minutes to allow for probe uptake.[8]

-

To initiate the labeling, add hydrogen peroxide (H₂O₂) to a final concentration of 500 μM - 1 mM and incubate for precisely 1 minute.[2][8][9]

3. Quenching and Cell Lysis:

-

Immediately stop the reaction by aspirating the medium and washing the cells three times with an ice-cold quenching buffer (e.g., DPBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox).[2][9]

-

Lyse the cells using an appropriate buffer (e.g., RIPA lysis buffer) containing protease and phosphatase inhibitors.

-

Sonicate the cell lysate to shear genomic DNA and clarify the lysate by centrifugation at ~16,000 x g for 10 minutes at 4°C.[2][9]

4. Enrichment of Biotinylated Proteins:

-

Incubate the clarified cell lysate (e.g., 2.5 mg of total protein) with streptavidin-conjugated magnetic or agarose (B213101) beads for several hours to overnight at 4°C with gentle rotation to capture the biotinylated proteins.[2][9]

5. Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with RIPA lysis buffer, 2 M urea, and finally an ammonium (B1175870) bicarbonate buffer.[2][9]

-

Elute the bound proteins from the beads. For mass spectrometry, this is often achieved through on-bead digestion using trypsin.

6. Proteomic Analysis:

-

The digested peptides are desalted and analyzed by nano LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify and quantify the proteins that were in proximity to the APEX2-fusion protein.[2][9]

Visualized Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Mechanism of APEX2-catalyzed proximity labeling.

Caption: Experimental workflow for proximity proteomics.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. This compound, 901770-40-9 | BroadPharm [broadpharm.com]

- 6. mybiosource.com [mybiosource.com]

- 7. amsbio.com [amsbio.com]

- 8. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Biotin-4-aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-4-aminophenol, a critical reagent in modern proteomics, particularly in proximity-dependent labeling techniques such as APEX2-mediated protein mapping. This document details the chemical synthesis pathway, purification methodologies, and relevant characterization data. Furthermore, it illustrates the application of this compound in a typical experimental workflow for identifying protein-protein interactions. The information presented herein is intended to equip researchers with the necessary knowledge to produce and utilize this valuable chemical tool effectively.

Introduction

This compound, also known by its IUPAC name N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a synthetic derivative of biotin (B1667282). It serves as a key substrate for peroxidases like APEX2 and horseradish peroxidase (HRP) in proximity labeling experiments.[1][2][3] Upon enzymatic oxidation in the presence of hydrogen peroxide, this compound is converted into a short-lived, highly reactive biotin-phenoxyl radical.[4][5] This radical can then covalently label electron-rich amino acid residues, such as tyrosine, on nearby proteins within a nanometer-scale radius.[2][4][6] The incorporated biotin tag facilitates the subsequent enrichment and identification of these labeled proteins via mass spectrometry, providing a snapshot of the proteomic environment of a specific subcellular location or protein complex.[1][4]

Synthesis of this compound

The synthesis of this compound is achieved through the formation of a stable amide bond between the carboxyl group of biotin and the amino group of 4-aminophenol (B1666318). A common and efficient method involves the use of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, which reacts readily with the primary amine of 4-aminophenol.[7][8]

Chemical Reaction Scheme

The overall reaction can be depicted as follows:

Biotin-NHS + 4-Aminophenol → this compound + N-hydroxysuccinimide

Experimental Protocol

This protocol is based on established methods for the coupling of NHS esters to primary amines.[7][8][9]

Materials:

-

Biotin-N-hydroxysuccinimide (Biotin-NHS)

-

4-Aminophenol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Methanol

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DMF or DMSO. If desired, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution to deprotonate the phenolic hydroxyl group and facilitate the reaction.

-

Addition of Biotin-NHS: In a separate container, dissolve Biotin-NHS (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Slowly add the Biotin-NHS solution to the stirred solution of 4-aminophenol at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (e.g., 9:1 v/v). Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., ninhydrin (B49086) to detect the remaining 4-aminophenol).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Alternatively, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted starting materials and N-hydroxysuccinimide), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvent. The primary methods for purifying small organic molecules like this compound are silica gel column chromatography and recrystallization.

Silica Gel Column Chromatography

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., ethyl acetate or methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the proportion of methanol. The polarity of the eluent will depend on the specific TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Recrystallization

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Data Presentation

The following tables summarize the key chemical properties and expected analytical data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| Molecular Formula | C₁₆H₂₁N₃O₃S |

| Molecular Weight | 335.42 g/mol |

| CAS Number | 901770-40-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and DMF |

Table 2: Synthesis and Purification Data (Hypothetical)

| Parameter | Value |

| Reaction Yield (Crude) | 85-95% |

| Purity (after Chromatography) | >98% |

| Purity (after Recrystallization) | >99% |

| TLC Rf (EtOAc:MeOH 9:1) | ~0.4 |

Table 3: Characterization Data (Expected)

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.3 (s, 1H, Ar-OH), ~8.4 (s, 1H, Ar-NH-C=O), ~7.4-6.7 (m, 4H, Ar-H), ~6.4 (s, 1H, ureido-NH), ~6.3 (s, 1H, ureido-NH), ~4.3 (m, 1H), ~4.1 (m, 1H), ~3.1 (m, 1H), ~2.8 (dd, 1H), ~2.6 (d, 1H), ~2.2 (t, 2H), ~1.6-1.3 (m, 6H).[10] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~172 (amide C=O), ~163 (ureido C=O), ~155 (Ar-C-OH), ~142 (Ar-C-NH), ~122 (Ar-CH), ~116 (Ar-CH), ~61 (biotin C-4), ~59 (biotin C-3a), ~55 (biotin C-6a), ~40 (biotin C-2), ~35 (biotin Cα), ~28 (biotin Cβ, Cγ), ~25 (biotin Cδ).[10] |

| Mass Spectrometry (ESI+) | m/z: 336.13 [M+H]⁺, 358.11 [M+Na]⁺ |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

APEX2 Proximity Labeling Experimental Workflow

This diagram outlines the key steps in using this compound for proximity-dependent proteomic profiling with the APEX2 enzyme.

Caption: Experimental workflow for APEX2-mediated proximity labeling.

Conclusion

This compound is an indispensable tool for the spatial and temporal resolution of proteomes in living cells. The synthesis via amide coupling of an activated biotin species with 4-aminophenol is a robust and scalable method. Proper purification by column chromatography or recrystallization is critical to ensure the high purity required for sensitive downstream applications. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to synthesize, purify, and utilize this compound in their studies of protein-protein interactions and cellular architecture.

References

- 1. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biotinyl tyramide | TargetMol [targetmol.com]

- 4. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]

- 5. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-4-aminophenol for Tyrosine Residue Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for the site-specific labeling of tyrosine residues in proteins using Biotin-4-aminophenol. This technique, a form of proximity-dependent biotinylation, offers a powerful tool for investigating protein-protein interactions, mapping protein complexes, and identifying components of subcellular proteomes.

Introduction to Tyrosine-Specific Biotinylation

Site-specific modification of proteins is a cornerstone of modern proteomics and drug development. While traditional biotinylation methods often target abundant and accessible lysine (B10760008) residues, leading to heterogeneous labeling, the ability to specifically conjugate biotin (B1667282) to tyrosine residues offers a more controlled and targeted approach. Tyrosine, with its unique phenolic side chain, is less frequently surface-exposed than lysine, making its modification a valuable tool for probing specific protein microenvironments and interactions.

This compound has emerged as a highly efficient and selective reagent for this purpose.[1][2][3][4] Its application, primarily in the context of enzyme-catalyzed proximity labeling, allows for the covalent attachment of a biotin tag to tyrosine residues of proteins in close proximity to a targeted enzyme, typically horseradish peroxidase (HRP) or a genetically engineered variant like APEX2.[5][6] This guide will delve into the chemical mechanism, experimental protocols, and data analysis strategies associated with the use of this compound for tyrosine residue conjugation.

The Chemical Mechanism of this compound Conjugation

The conjugation of this compound to tyrosine residues is not a direct chemical reaction but rather an enzyme-catalyzed process that generates a highly reactive biotin-phenoxyl radical intermediate. This process can be summarized in the following key steps:

-

Enzyme Activation: Horseradish peroxidase (HRP) or an APEX2 fusion protein is brought into proximity with the protein of interest, often via an antibody-antigen interaction or by genetic fusion.

-

Radical Generation: In the presence of hydrogen peroxide (H₂O₂), the peroxidase catalyzes the one-electron oxidation of this compound.[5][7] This generates a short-lived and highly reactive biotin-phenoxyl radical.

-

Covalent Conjugation: The biotin-phenoxyl radical rapidly diffuses and reacts with electron-rich amino acid side chains within a limited radius of the enzyme. Due to its high reactivity and the electron-rich nature of the phenol (B47542) ring, this radical preferentially reacts with the phenolic side chain of tyrosine residues, forming a stable covalent bond.[5]

This proximity-dependent labeling strategy ensures that only proteins in the immediate vicinity of the peroxidase are biotinylated, providing a snapshot of the local proteome.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. It is important to note that specific conditions may require optimization based on the target protein and experimental system.

In Vitro Protein Biotinylation using HRP

This protocol describes the biotinylation of a purified protein in solution using HRP conjugated to an antibody that recognizes the target protein.

Materials:

-

Purified target protein

-

HRP-conjugated antibody specific to the target protein

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂) (freshly diluted)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching buffer (e.g., 10 mM sodium azide, 10 mM sodium ascorbate (B8700270) in PBS)

-

Desalting column or dialysis cassette

Procedure:

-

Antibody-Protein Binding: Incubate the purified target protein with the HRP-conjugated antibody at a molar ratio of 1:1 to 1:5 (protein:antibody) in PBS for 1-2 hours at room temperature with gentle agitation.

-

Biotinylation Reaction Setup: To the protein-antibody complex, add this compound to a final concentration of 50-500 µM. Incubate for 30 minutes at room temperature.

-

Initiation of Labeling: Initiate the biotinylation reaction by adding freshly diluted H₂O₂ to a final concentration of 100-500 µM. Allow the reaction to proceed for 1-5 minutes at room temperature. The optimal reaction time should be determined empirically.

-

Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold quenching buffer.

-

Removal of Excess Reagents: Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Quantification of Biotinylation: Determine the degree of biotinylation using methods such as the HABA assay or a fluorescence-based quantification kit.[1][8][9][10][11][12]

Proximity Labeling in Cell Culture using APEX2

This protocol is adapted from established methods for APEX2-mediated proximity labeling in living cells.[1][2]

Materials:

-

Cells expressing the protein of interest fused to APEX2

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, 10 mM Trolox in PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Culture and Induction: Culture the APEX2-fusion expressing cells to the desired confluency. If the expression is inducible, add the appropriate inducer.

-

This compound Incubation: Replace the culture medium with fresh medium containing 500 µM this compound. Incubate the cells for 30 minutes at 37°C.

-

Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.

-

Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution.

-

Cell Lysis: Lyse the cells with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Streptavidin Pull-down: Incubate the clarified lysate with pre-washed streptavidin-coated magnetic beads overnight at 4°C with rotation.[13][14][15][16][17]

-

Washing: Wash the beads extensively with RIPA buffer, followed by high-salt and high-pH washes to remove non-specific binders.

-

Elution and Analysis: Elute the biotinylated proteins from the beads using a buffer containing free biotin or by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Data Presentation and Analysis

Quantification of Biotinylation

Accurate quantification of the degree of biotinylation is crucial for ensuring experimental reproducibility. The following table summarizes common methods for this purpose.

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin, leading to a decrease in absorbance at 500 nm.[11] | Simple, inexpensive, and uses a standard spectrophotometer. | Lower sensitivity, requires larger sample amounts, and is a destructive assay.[1] |

| Fluorescence-Based Assays | Fluorometric assay where biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.[1] | High sensitivity, requires small sample volumes. | Requires a fluorescence plate reader, potential for interference from other fluorescent compounds. |

| LC-MS/MS | Direct detection and quantification of biotinylated peptides after proteolytic digestion of the protein.[18][19][20][21][22][23] | Provides site-specific information on labeling and can be highly quantitative with appropriate standards. | Requires specialized equipment and expertise in mass spectrometry data analysis. |

Analysis of Biotinylated Proteins by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for identifying and quantifying proteins labeled with this compound. Key considerations for this analysis include:

-

Sample Preparation: Eluted proteins from the streptavidin pull-down are typically subjected to in-solution or on-bead tryptic digestion.

-

Mass Shift: The covalent attachment of this compound to a tyrosine residue results in a specific mass shift that can be used to identify modified peptides in the mass spectrometer.

-

Data Analysis: Database search algorithms should be configured to include the mass of the this compound adduct as a variable modification on tyrosine residues.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 901770-40-9 | BroadPharm [broadpharm.com]

- 5. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for identifying components of subcellular compartments by antibody-based in situ biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mds-usa.com [mds-usa.com]

- 8. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]

- 10. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]

- 11. mesoscale.com [mesoscale.com]

- 12. benchchem.com [benchchem.com]

- 13. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]

- 16. Biotinylated peptide pull down assay [bio-protocol.org]

- 17. apexbt.com [apexbt.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Rise of Biotin-Phenol Analogs: A Technical Guide to Proximity Labeling

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) and the spatial organization of the proteome is fundamental to understanding cellular function and disease. Proximity labeling (PL) has emerged as a powerful technology to map these intricate networks in living cells. At the heart of many PL applications are biotin-phenol analogs, small molecules that, when enzymatically activated, create a snapshot of the immediate proteomic environment of a protein of interest. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of biotin-phenol analogs, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Peroxidase-Catalyzed Proximity Labeling

Enzyme-catalyzed proximity labeling relies on fusing a promiscuous labeling enzyme to a protein of interest. This enzyme then converts a supplied substrate into a highly reactive, short-lived species that covalently tags nearby biomolecules, typically within a nanometer-scale radius. For peroxidase-based PL, the key players are the enzyme, usually an engineered ascorbate (B8700270) peroxidase like APEX2, and a biotin-phenol substrate.

The general mechanism involves the peroxidase-mediated oxidation of biotin-phenol in the presence of hydrogen peroxide (H₂O₂). This generates a highly reactive biotin-phenoxyl radical with a half-life of less than one millisecond.[1][2] This radical rapidly diffuses and covalently labels electron-rich amino acid residues, primarily tyrosine, on neighboring proteins.[3][4] The resulting biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.[5]

The Evolution of Biotin-Phenol Analogs

While biotin-phenol (also known as biotin-tyramide) is the foundational substrate for peroxidase-catalyzed PL, several analogs have been developed to overcome its limitations and expand the capabilities of the technology. These analogs offer improvements in areas such as membrane permeability, labeling efficiency for different biomolecules, and ease of downstream analysis.

Key Biotin-Phenol Analogs and Their Applications:

| Analog | Structure | Key Features & Applications |

| Biotin-Phenol (BP) | A phenol (B47542) ring linked to biotin (B1667282) via an amide bond. | The original and most widely used substrate for APEX-based proteomics. It has moderate cell membrane permeability, allowing it to access intracellular compartments.[6] |

| Desthiobiotin-Phenol (DBP) | A sulfur-free analog of biotin linked to a phenol. | The weaker binding affinity to streptavidin allows for milder elution conditions during purification, improving the recovery of labeled peptides. The absence of sulfur also prevents oxidation during the labeling reaction.[6] |

| Biotin-xx-phenol (BxxP) | Biotin linked to phenol via a long, polar hexanoyl linker. | This analog is membrane-impermeant, making it ideal for selectively labeling proteins on the cell surface or within specific extracellular spaces, such as synaptic clefts.[6] |

| Biotin-aniline (Btn-An) | An aniline (B41778) group replaces the phenol moiety. | Exhibits enhanced labeling efficiency for nucleic acids (RNA and DNA) compared to biotin-phenol, making it a valuable tool for studying protein-nucleic acid interactions.[6] |

| Alkyne-Phenol (Alk-Ph) | The biotin moiety is replaced with a small, clickable alkyne group. | The smaller size and increased water solubility improve cell wall permeability, particularly in organisms like yeast. Labeled proteins are detected via a subsequent click chemistry reaction with an azide-biotin tag. |

Quantitative Data on Biotin-Phenol Analogs

The choice of biotin-phenol analog can significantly impact the outcome of a proximity labeling experiment. The following tables summarize key quantitative parameters to aid in experimental design.

Table 1: Labeling Efficiency and Specificity

| Analog | Target Biomolecule | Relative Labeling Efficiency | Labeling Radius (approx.) | Reference |

| Biotin-Phenol (BP) | Proteins | High | < 20 nm | [4] |

| Desthiobiotin-Phenol (DBP) | Proteins | Similar to BP | < 20 nm | [6] |

| Biotin-xx-phenol (BxxP) | Cell-surface proteins | High (extracellular) | < 20 nm | [6] |

| Biotin-aniline (Btn-An) | RNA/DNA | Higher than BP for nucleic acids | Not specified | [6] |

| Alkyne-Phenol (Alk-Ph) | Proteins/RNA | High (especially in yeast) | Not specified |

Table 2: Recommended Starting Concentrations for APEX2 Labeling

| Analog | Cell Type | Concentration | Incubation Time | H₂O₂ Concentration | Labeling Time | Reference |

| Biotin-Phenol (BP) | Mammalian cells | 500 µM | 30 min | 1 mM | 1 min | [7] |

| Biotin-Phenol (BP) | Yeast (with sorbitol) | 2.5 mM | 1 hour | 1 mM | 1 min | |

| Biotin-Phenol (BP) | Confluent epithelial cells | 2.5 mM | 30 min | 0.1-0.5 mM | 1 min | [3] |

| Alkyne-Phenol (Alk-Ph) | Yeast | 500 µM | 30 min | 1 mM | 1 min |

Note: These are starting recommendations and may require optimization for specific cell lines and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of biotin-phenol and its application in a typical APEX2-based proximity labeling experiment.

Synthesis of Biotinyl-Tyramide (Biotin-Phenol)

This protocol describes a one-step synthesis of biotinyl-tyramide from biotin-NHS and tyramine (B21549).

Materials:

-

Biotin-NHS (N-Hydroxysuccinimide ester)

-

Tyramine hydrochloride

-

Triethylamine (B128534) (TEA)

-

Dimethylformamide (DMF)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve Biotin-NHS in DMF to a concentration of 10 mg/mL (Stock A). Prepare this solution fresh.

-

Dissolve tyramine hydrochloride in DMF to a concentration of 10 mg/mL. To this solution, add a 1.25-fold molar equivalent of triethylamine to neutralize the hydrochloride and deprotonate the amine (Stock B).

-

-

Coupling Reaction:

-

Add a 1.1-fold molar equivalent of Stock A to Stock B.

-

Incubate the reaction mixture at room temperature in the dark for 2 hours with gentle mixing.

-

-

Preparation of Working Stock:

-

Dilute the reaction mixture with ethanol to a final concentration of 1 mg/mL. This biotin-tyramide stock solution can be stored at -20°C.

-

APEX2-Mediated Proximity Labeling in Mammalian Cells

This protocol outlines the steps for labeling proteins proximal to an APEX2-fusion protein in cultured mammalian cells.

Materials:

-

Mammalian cells expressing the APEX2-fusion protein of interest

-

Complete cell culture medium

-

Biotin-phenol (BP) stock solution (e.g., 50 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) (30% w/w stock solution)

-

Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Streptavidin-conjugated magnetic beads

Procedure:

-

Cell Preparation: Plate cells expressing the APEX2-fusion protein and allow them to reach the desired confluency.

-

Biotin-Phenol Incubation:

-

Warm the complete culture medium to 37°C.

-

Add the biotin-phenol stock solution to the medium to a final concentration of 500 µM.

-

Replace the existing cell culture medium with the BP-containing medium and incubate for 30 minutes at 37°C.

-

-

Labeling Reaction:

-

Prepare a fresh dilution of H₂O₂ in PBS to a final concentration of 1 mM.

-

Add the H₂O₂ solution to the cells and incubate for exactly 1 minute at room temperature.

-

-

Quenching:

-

Immediately aspirate the H₂O₂-containing medium and wash the cells three times with ice-cold quenching solution to stop the labeling reaction.

-

-

Cell Lysis:

-

Lyse the cells in ice-cold RIPA buffer.

-

Sonicate the lysate to shear DNA and clarify by centrifugation.

-

-

Streptavidin Pulldown:

-

Incubate the clarified lysate with pre-washed streptavidin magnetic beads overnight at 4°C with rotation.

-

Wash the beads extensively with RIPA buffer, followed by washes with high-salt and urea-containing buffers to reduce non-specific binding.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing free biotin.

-

Alternatively, perform an on-bead tryptic digest for direct analysis by mass spectrometry.

-

Application in Drug Discovery and Development

Proximity labeling with biotin-phenol analogs is a powerful tool for various stages of the drug discovery pipeline, from target identification to mechanism of action studies.

-

Target Deconvolution: For drugs discovered through phenotypic screens, identifying the direct protein target is a major hurdle. By attaching a biotin-phenol labeling catalyst to a small molecule drug, researchers can identify the proteins that come into close proximity with the drug inside the cell, thus revealing its direct targets and off-targets.

-

Mapping Drug-Induced PPIs: Drugs often exert their effects by modulating protein-protein interactions. APEX2-based PL can be used to map the changes in the interactome of a target protein upon drug treatment, providing insights into the drug's mechanism of action.

-

Identifying Kinase Substrates: Identifying the substrates of kinases is crucial for understanding their role in signaling pathways and for developing targeted therapies. By fusing APEX2 to a kinase of interest, researchers can enrich for and identify proximal proteins that are potential substrates.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the core signaling pathway of APEX2-mediated labeling and the general experimental workflow.

Conclusion

Biotin-phenol analogs have become indispensable tools for modern proteomics and drug discovery. The continued development of novel analogs with improved properties, coupled with advancements in mass spectrometry, will further enhance our ability to map the intricate molecular landscapes of the cell. This guide provides a solid foundation for researchers to understand, select, and implement these powerful chemical probes in their own investigations, ultimately accelerating our understanding of biology and the development of new therapeutics.

References

- 1. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interrogating Kinase–Substrate Relationships with Proximity Labeling and Phosphorylation Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. med.stanford.edu [med.stanford.edu]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biotin-4-aminophenol Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Biotin-4-aminophenol, a critical reagent in modern proteomics. It also details its primary application in proximity labeling for the elucidation of protein-protein interaction networks.

Core Concepts: Solubility Data

This compound exhibits variable solubility depending on the solvent system. Its solubility is a crucial factor for its use in biological assays, particularly in preparing stock solutions and working concentrations for cell-based experiments.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥108.4 mg/mL | ~323 | Sonication and warming may be required for complete dissolution. |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Note: The data presented is compiled from various sources. It is recommended to perform solubility tests for specific applications and buffer systems.

Core Concepts: Stability Profile

The stability of this compound is influenced by its 4-aminophenol (B1666318) moiety, which is susceptible to oxidation. Understanding its stability is critical for the accurate interpretation of experimental results and for proper storage.

General Stability:

-

Oxidation: The 4-aminophenol component can oxidize upon exposure to air and light, particularly in alkaline solutions. This can lead to the formation of colored byproducts.

-

Storage of Solutions: For optimal stability, it is recommended to store this compound solutions at low temperatures. Stock solutions in DMSO can be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to prepare fresh aqueous working solutions before each experiment and avoid long-term storage.

Quantitative stability data, including degradation kinetics under various pH, temperature, and light conditions, is not extensively available in the public domain. It is recommended to perform specific stability studies for long-term experimental setups.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).

Protocol for APEX2-Mediated Proximity Labeling

This compound is a key substrate for the engineered ascorbate (B8700270) peroxidase APEX2 in proximity labeling experiments to map protein interaction networks in living cells.

-

Cell Transfection: Transfect cells with a plasmid encoding the protein of interest fused to APEX2.

-

Cell Culture: Culture the transfected cells to allow for the expression and correct localization of the fusion protein.

-

This compound Labeling:

-

Incubate the cells with this compound (typically 500 µM) for 30-60 minutes.

-

Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute.

-

-

Quenching: Stop the reaction by washing the cells with a quenching solution (e.g., PBS containing sodium azide (B81097) and sodium ascorbate).

-

Cell Lysis: Lyse the cells to release the biotinylated proteins.

-

Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to capture and enrich the biotinylated proteins from the cell lysate.

-

Protein Identification: Elute the captured proteins and identify them using mass spectrometry.

Visualizations

APEX2 Proximity Labeling Principle

The following diagram illustrates the core principle of APEX2-mediated proximity labeling, where this compound is converted into a reactive radical to label nearby proteins.

An In-depth Technical Guide to the Safety and Handling of Biotin-4-aminophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Biotin-4-aminophenol, a biotin-phenol analog used in research applications for generating free radicals and conjugating to tyrosine residues in proteins.[1][2][3][4] Due to the limited availability of specific safety data for this compound, this guide also incorporates relevant data from the structurally related compound, 4-aminophenol (B1666318), to provide a thorough overview of potential hazards.

Product Identification and Properties

| Property | Data | Reference |

| Chemical Name | N-(4-hydroxyphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [4][5] |

| CAS Number | 901770-40-9 | [5] |

| Molecular Formula | C16H21N3O3S | [4][5] |

| Molecular Weight | 335.42 g/mol | [4] |

| Physical Form | Solid | [5] |

| Appearance | Beige solid | [6] |

| Solubility | Soluble in DMSO (≥108.4 mg/mL), insoluble in ethanol (B145695) and water. | [4] |

| Storage | Store in a freezer under -20°C in a dark, inert atmosphere.[5] It is sensitive to air, light, and moisture.[7] | |

| Purity | Typically >97% | [5] |

Hazard Identification and Classification

This compound is classified as hazardous. The signal word is "Warning".[5] The primary hazards are associated with its potential toxicity if ingested or inhaled, and its ability to cause skin and eye irritation.[5]

Hazard Statements:

Due to its structural similarity to 4-aminophenol, the following additional hazards should be considered:

-

H317: May cause an allergic skin reaction.[7]

-

H373: May cause damage to organs (kidney) through prolonged or repeated exposure.[7]

-

H410: Very toxic to aquatic life with long lasting effects.[7]

NFPA Ratings (for 4-aminophenol):

| Category | Rating (0-4) |

| Health | 0 |

| Fire | 0 |

| Reactivity | 0 |

(Source: Based on data for a related compound)

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 375 mg/kg | |

| LDLo | Mouse | Intraperitoneal | 100 mg/kg | |

| LC50 (96h) | Oryzias latipes (Orange-red killifish) | - | 0.82 mg/L | [7] |

| EC50 (48h) | Daphnia magna (Water flea) | - | 0.089 mg/L | [7] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

Caption: Workflow for the safe handling of this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: A lab coat and other protective clothing should be worn.[10]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3).[7]

Hygiene Measures:

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[7][8]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [6][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [10][11] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. | [9][10][11] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [9][10][11] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides may be formed.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7][11]

Accidental Release:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE to avoid contact with the skin, eyes, and clothing, and to prevent inhalation of dust.[7][10][11]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7][10]

-

Containment and Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[9][11] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][11]

-

Store in a freezer at -20°C for long-term stability.[5]

-

Protect from air, light, and moisture.[7]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[7][9]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[10]

-

The material should be treated as hazardous waste.[10]

Experimental Protocol: Proximity Labeling in Cell Culture

The following is a summarized experimental protocol for the use of this compound in proximity labeling experiments in cell culture.

Caption: Experimental workflow for proximity labeling using this compound.

Methodology:

-

Cell Culture: HeLa or HT1080 cells stably expressing an APEX2-FLAG tagged protein of interest are cultured in appropriate media.[1]

-

Probe Incubation: Cells are incubated with 500 µM this compound for 28 minutes. For experiments involving cell stimulation, an appropriate agonist (e.g., 100 ng/mL EGF) can be added during the incubation period.[1]

-

Labeling Reaction: With one minute remaining in the incubation, 500 µM H2O2 is added to initiate the proximity labeling reaction.[1]

-

Quenching: The reaction is stopped by adding a cold quenching buffer (containing sodium azide, sodium ascorbate, and tocotrienols in DPBS) and washing the cells with ice-cold DPBS.[1]

-

Cell Lysis and Enrichment: Cells are lysed, and the lysate is incubated with streptavidin agarose (B213101) beads to capture the biotinylated proteins.[1]

-

Proteomic Analysis: The captured proteins are digested on-bead with trypsin, and the resulting peptides are analyzed by nano LC-MS/MS.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound - MedChem Express [bioscience.co.uk]

- 4. apexbt.com [apexbt.com]

- 5. This compound | 901770-40-9 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. isg.ku.edu.tr [isg.ku.edu.tr]

The Role of Biotin-4-aminophenol in Proximity Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity labeling (PL) has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the composition of subcellular compartments within the native cellular environment. At the core of peroxidase-based PL methods, such as APEX (engineered ascorbate (B8700270) peroxidase) and its successor APEX2, lies the small molecule substrate: Biotin-4-aminophenol. This technical guide provides a comprehensive overview of the critical role of this compound in proximity labeling studies, offering detailed experimental protocols, quantitative comparisons of PL methodologies, and illustrative examples of its application in dissecting complex signaling pathways.

The Principle of Peroxidase-Catalyzed Proximity Labeling

Peroxidase-based proximity labeling hinges on the enzymatic generation of highly reactive, short-lived biotinylating species. The process is initiated by fusing a peroxidase enzyme, most commonly APEX2, to a protein of interest.[1] In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the one-electron oxidation of this compound (also known as biotin-phenol or biotin-tyramide).[1][2][3] This reaction generates biotin-phenoxyl radicals, which are highly reactive and have a very short half-life (<1 ms).[2][4] These radicals diffuse a limited distance from the enzyme, estimated to be within a 20 nm radius, and covalently label electron-rich amino acid residues, primarily tyrosine, on nearby endogenous proteins.[4][5][6][7] The resulting biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry, providing a snapshot of the proteomic neighborhood of the protein of interest.[1]

Quantitative Comparison of Proximity Labeling Methods

The choice of proximity labeling method is critical and depends on the specific experimental goals. Here, we compare key quantitative parameters of APEX2, which utilizes this compound, with the biotin (B1667282) ligase-based methods BioID and TurboID.

| Feature | APEX2 | BioID | TurboID |

| Enzyme | Engineered Ascorbate Peroxidase | Promiscuous E. coli Biotin Ligase (BirA*) | Engineered promiscuous Biotin Ligase |

| Substrate(s) | This compound, H₂O₂ | Biotin, ATP | Biotin, ATP |

| Labeling Time | ~1 minute | 18-24 hours | ~10 minutes |

| Labeling Radius | ~20 nm[4][5][6][7] | ~10 nm | ~10 nm[5] |

| Labeled Residues | Primarily Tyrosine[1][5] | Lysine | Lysine[5] |

| Temporal Control | High | Low | Moderate |

| Toxicity | H₂O₂ can be toxic to cells[3] | Generally low | Potential for cytotoxicity with constitutive labeling[1] |

| Number of Identified Proteins | Varies; can identify hundreds to over a thousand proteins depending on the target and cell type.[6][8] | Generally lower than APEX2 and TurboID. | Often identifies a higher number of proteins compared to BioID.[5][9] |

Experimental Protocols

General Workflow for APEX2-Mediated Proximity Labeling

The following is a generalized protocol for a typical APEX2 proximity labeling experiment in mammalian cells. Optimization of specific parameters, such as cell type, protein of interest expression levels, and reagent concentrations, is crucial for successful outcomes.

Caption: A generalized workflow for an APEX2 proximity labeling experiment.

Detailed Methodologies

1. Plasmid Construction and Lentiviral Production:

-

The coding sequence for APEX2 is typically fused to the N- or C-terminus of the protein of interest, often with a flexible linker.

-

The fusion construct is cloned into a suitable expression vector, such as a lentiviral vector for stable cell line generation.

-

For viral production, the expression vector is co-transfected with packaging plasmids into a packaging cell line (e.g., HEK293T).

2. Cell Line Generation and Culture:

-

Target cells are transduced with the lentivirus and selected to generate a stable cell line expressing the APEX2-fusion protein.

-

It is crucial to verify the correct localization and expression level of the fusion protein by immunofluorescence microscopy and Western blotting.

3. This compound Labeling:

-

Culture the stable cell line to the desired confluency.

-

Prepare a fresh stock solution of this compound (e.g., 50 mM in DMSO).

-

Dilute the this compound stock solution in the cell culture medium to a final working concentration (typically 500 µM).

-

Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C.[2]

4. Initiation of Labeling Reaction:

-

Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS (e.g., 100 mM).

-

Add H₂O₂ to the cells to a final concentration of 1 mM.

5. Quenching the Reaction:

-

Immediately aspirate the H₂O₂-containing medium.

-

Wash the cells three times with a quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS) to stop the labeling reaction.[12]

6. Cell Lysis and Protein Extraction:

-

Lyse the cells on ice using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation to remove cellular debris.

7. Enrichment of Biotinylated Proteins:

-

Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

8. On-Bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer (e.g., containing urea (B33335) and DTT).

-

Reduce and alkylate the proteins.

-

Digest the proteins on-bead with trypsin overnight at 37°C.

-

Collect the supernatant containing the tryptic peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

9. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant).[6]

-

Identify and quantify the proteins.

-

Perform statistical analysis to identify proteins that are significantly enriched in the APEX2-fusion protein sample compared to negative controls (e.g., cells expressing cytosolic APEX2 or untransfected cells).

-

Utilize bioinformatics tools for pathway and gene ontology analysis to interpret the biological significance of the identified protein networks.

Applications in Signaling Pathway Elucidation

This compound-based proximity labeling has been instrumental in dissecting the dynamic protein interactions within complex signaling pathways. Below are two examples illustrating its application.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Using APEX2 fused to the Wnt receptor Frizzled 7 (Fzd7), researchers have identified novel interactors upon pathway activation with Wnt3a.[10][13] This approach revealed the recruitment of proteins involved in actin cytoskeleton regulation, vesicle trafficking, and phospholipid modification to the Fzd7 receptor complex.[10][13]

Caption: APEX2-Fzd7 proximity labeling identifies new pathway components.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, initiates a cascade of intracellular signals and undergoes endocytosis. By fusing APEX2 to EGFR, researchers have mapped the time-resolved proximity proteome of the activated receptor.[8][11][14] This has provided a detailed inventory of proteins that associate with EGFR at the plasma membrane and during its trafficking through endosomal compartments, including known signaling adaptors like Grb2 and SHC1, as well as novel components of the endocytic machinery.[11]

Caption: Time-resolved APEX2 labeling of the EGFR interactome.

Conclusion

This compound is an indispensable tool in the field of proteomics, enabling the high-resolution mapping of protein interaction networks in living cells through peroxidase-catalyzed proximity labeling. The rapid kinetics and spatial precision afforded by the APEX2/Biotin-4-aminophenol system provide a powerful approach to unraveling the complexities of cellular organization and signaling. As methodologies continue to evolve, the applications of this compound-based proximity labeling are poised to further expand our understanding of fundamental biological processes and their dysregulation in disease, offering new avenues for therapeutic intervention.

References

- 1. Proximity labeling - Wikipedia [en.wikipedia.org]

- 2. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.addgene.org [blog.addgene.org]

- 4. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APEX2 and TurboID define unique subcellular proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]

- 13. APEX2-Mediated Proximity Labeling of Wnt Receptor Interactors Upon Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Biotin-4-aminophenol for Protein Labeling in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent labeling is a powerful technique for identifying protein-protein interactions and mapping the proteomic landscape of specific subcellular compartments in living cells. The Biotin-4-aminophenol (B4AP) method, in conjunction with a peroxidase such as horseradish peroxidase (HRP), offers a robust and efficient strategy for covalently tagging nearby proteins with biotin (B1667282). B4AP serves as a substrate for the peroxidase, which, in the presence of hydrogen peroxide (H₂O₂), generates a short-lived, highly reactive phenoxyl radical. This radical species diffuses over a limited radius and covalently labels electron-rich amino acid residues, primarily tyrosines, on neighboring proteins. The incorporated biotin moiety then allows for the stringent purification of these labeled proteins using streptavidin-based affinity capture, followed by identification and quantification via mass spectrometry.[1][2][3]

This compound is reported to be a more potent analog than the previously used biotin-phenol (BP1), generating free radicals that conjugate to tyrosine residues more efficiently and selectively.[4] This increased efficiency can lead to a greater number of identified proteins and a more comprehensive snapshot of the local proteome.

Principle of the Method

The core of the this compound protocol lies in the enzymatic activation of B4AP by a targeted peroxidase. Typically, the peroxidase (e.g., APEX2, an engineered ascorbate (B8700270) peroxidase, or HRP) is genetically fused to a protein of interest, thereby directing the labeling to a specific subcellular location or protein complex.[1] Upon addition of B4AP and a brief pulse of H₂O₂, the peroxidase catalyzes the one-electron oxidation of the phenolic group of B4AP, creating a biotin-phenoxyl radical. This radical is highly reactive and has a short half-life (estimated to be less than 1 ms), ensuring that labeling is restricted to proteins in the immediate vicinity of the peroxidase.[2][5] The covalent attachment of the biotin tag to tyrosine residues of these proximal proteins enables their subsequent enrichment and analysis.

Caption: HRP-mediated generation of biotin-phenoxyl radicals for protein labeling.

Quantitative Data Summary

Quantitative mass spectrometry is essential for analyzing the results of a this compound labeling experiment. While specific results will vary depending on the experimental setup (e.g., the protein of interest, cell type, and mass spectrometry platform), the following table summarizes key quantitative metrics and performance characteristics that are typically evaluated for proximity labeling reagents.

| Parameter | Description | Method of Analysis | Supporting Evidence |

| Number of Identified Proteins | The total number of unique proteins identified following streptavidin enrichment and mass spectrometry. This metric reflects the overall efficiency and coverage of the labeling. | Shotgun Proteomics (LC-MS/MS) | [6][7] |

| Enrichment Efficiency | The degree to which known proximal proteins or proteins localized to the target compartment are enriched over background proteins. This is often assessed by comparing the abundance of proteins in the labeled sample versus a negative control. | Quantitative Proteomics (e.g., SILAC, TMT, iTRAQ, Label-Free Quantification) | [1][5] |

| Labeling Specificity | The proportion of identified proteins that are known to reside in the targeted subcellular location or interact with the bait protein. This is often evaluated using bioinformatics databases such as Gene Ontology (GO). | GO Term Enrichment Analysis | [5] |

| Off-target Reactions | The extent of labeling of proteins outside the expected proximity. This can be assessed by comparing labeling patterns with different bait proteins or in control experiments. | Comparative Proteomics | [8] |

| Labeling Kinetics | The speed of the labeling reaction. Peroxidase-based methods like B4AP with HRP/APEX2 have very rapid kinetics (typically 1 minute). | Time-course Experiments | [1][5] |

Experimental Protocols

The following is a generalized protocol for protein labeling in mammalian cells using this compound. Optimization of incubation times, and concentrations of B4AP and H₂O₂ may be necessary for specific cell lines and experimental goals.

Materials

-

Cells: Mammalian cell line stably expressing the HRP- or APEX2-fusion protein of interest.

-

Cell Culture Medium: Appropriate for the cell line (e.g., DMEM, MEM).[4]

-

Fetal Bovine Serum (FBS)

-

Puromycin (or other selection antibiotic)

-

Serum-free medium (for starvation, if required)

-

This compound (B4AP) stock solution: Prepare a stock solution in DMSO.

-

Hydrogen peroxide (H₂O₂) solution: Prepare fresh from a stock solution.

-

Quenching Buffer: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM trolox (B1683679) in ice-cold DPBS.[4]

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

RIPA Lysis Buffer: (or other suitable lysis buffer) containing protease inhibitors.

-

Streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads).

-

Wash Buffers:

-

RIPA lysis buffer

-

2 M Urea (B33335) in 10 mM Tris-HCl, pH 8.0

-

25 mM Ammonium (B1175870) Bicarbonate

-

Experimental Workflow Diagram

Caption: Experimental workflow for B4AP-mediated protein labeling and analysis.

Detailed Protocol

-

Cell Culture and Preparation:

-

Culture the stable cell line expressing the HRP/APEX2-fusion protein in the appropriate medium supplemented with FBS and a selection antibiotic.[4]

-

Seed cells in a suitable format (e.g., 10 cm dishes) and grow to the desired confluency.

-

If required by the experimental design, starve the cells in serum-free medium for a specified period (e.g., 4 hours for HeLa cells) before labeling.[4]

-

-

This compound Labeling:

-

Prepare a working solution of 500 µM this compound in the appropriate cell culture medium.[4]

-

Aspirate the old medium from the cells and add the B4AP working solution.

-

Incubate the cells for approximately 28-30 minutes at 37°C.[4]

-

If the experiment involves stimulation (e.g., with a growth factor like EGF), add the stimulus at the appropriate time point during the B4AP incubation.[4]

-

With 1 minute remaining in the incubation, add H₂O₂ to a final concentration of 500 µM to initiate the labeling reaction. Gently swirl the plate to mix.[4]

-

Allow the labeling reaction to proceed for exactly 1 minute.[4]

-

-

Quenching and Cell Lysis:

-

Immediately after the 1-minute labeling, aspirate the labeling medium and add ice-cold Quenching Buffer to stop the reaction.[4]

-

Wash the cells three times with ice-cold DPBS.[4]

-

Lyse the cells by adding ice-cold RIPA lysis buffer (containing protease inhibitors) and scraping the cells.[4]

-